Cas no 2172110-07-3 (3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid)

3-{1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a piperidine ring and a propanoic acid moiety, offering versatility in constructing complex peptide architectures. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained scaffolds or modifying peptide backbones, enhancing conformational control. Its synthetic utility lies in its compatibility with standard coupling reagents and resistance to racemization during elongation. The carboxylic acid terminus allows further functionalization, making it a useful intermediate in medicinal chemistry and bioconjugation strategies. Proper handling under inert conditions is recommended to preserve reactivity.
3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid structure
2172110-07-3 structure
Product name:3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid
CAS No:2172110-07-3
MF:C27H32N2O5
MW:464.553387641907
CID:6499242
PubChem ID:165504219

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid
    • EN300-1493417
    • 3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
    • 2172110-07-3
    • Inchi: 1S/C27H32N2O5/c1-18(15-25(30)29-14-6-7-19(16-29)12-13-26(31)32)28-27(33)34-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,18-19,24H,6-7,12-17H2,1H3,(H,28,33)(H,31,32)
    • InChI Key: DOZUHRHRMUTKRG-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC(CCC(=O)O)C1

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.5

3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1493417-250mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
250mg
$906.0 2023-09-28
Enamine
EN300-1493417-1000mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
1000mg
$986.0 2023-09-28
Enamine
EN300-1493417-100mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
100mg
$867.0 2023-09-28
Enamine
EN300-1493417-50mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
50mg
$827.0 2023-09-28
Enamine
EN300-1493417-5000mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
5000mg
$2858.0 2023-09-28
Enamine
EN300-1493417-1.0g
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
1g
$0.0 2023-06-05
Enamine
EN300-1493417-2500mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
2500mg
$1931.0 2023-09-28
Enamine
EN300-1493417-10000mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
10000mg
$4236.0 2023-09-28
Enamine
EN300-1493417-500mg
3-{1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]piperidin-3-yl}propanoic acid
2172110-07-3
500mg
$946.0 2023-09-28

Additional information on 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid

Research Briefing on 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid (CAS: 2172110-07-3)

The compound 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid (CAS: 2172110-07-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This briefing synthesizes the latest research findings on this compound, focusing on its structural characteristics, synthetic pathways, and biological relevance.

Recent studies highlight the role of this compound as a key intermediate in solid-phase peptide synthesis (SPPS), particularly due to the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely utilized for its orthogonality in protecting amino acids during peptide assembly, and its removal under mild basic conditions makes it highly suitable for synthesizing complex peptides with sensitive functional groups. Researchers have optimized the synthesis of this compound to improve yield and purity, which is critical for its application in high-throughput peptide production.

In addition to its synthetic utility, preliminary investigations suggest that 3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidin-3-yl}propanoic acid may exhibit bioactive properties. For instance, its piperidine scaffold is a common motif in pharmacologically active molecules, potentially enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) or enzymes. Recent in vitro studies have explored its potential as a building block for novel therapeutics, particularly in the development of protease inhibitors or modulators of protein-protein interactions.

Further research is needed to fully elucidate the compound's pharmacological profile and optimize its derivatives for specific therapeutic applications. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinically relevant molecules. This briefing underscores the compound's dual role as a versatile synthetic intermediate and a promising scaffold for drug discovery, positioning it as a valuable asset in the toolkit of medicinal chemists.

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